molecular formula C8H12N2O5S2 B14200159 Ethyl 3-(3-methoxy-1,2,4-thiadiazole-5-sulfonyl)propanoate CAS No. 922504-66-3

Ethyl 3-(3-methoxy-1,2,4-thiadiazole-5-sulfonyl)propanoate

Cat. No.: B14200159
CAS No.: 922504-66-3
M. Wt: 280.3 g/mol
InChI Key: VDTUWIGJDFPNKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-methoxy-1,2,4-thiadiazole-5-sulfonyl)propanoate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of Ethyl 3-(3-methoxy-1,2,4-thiadiazole-5-sulfonyl)propanoate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 3-methoxy-1,2,4-thiadiazole-5-sulfonyl chloride with ethyl 3-aminopropanoate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Ethyl 3-(3-methoxy-1,2,4-thiadiazole-5-sulfonyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding thiols or sulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions where the sulfonyl group can be replaced by other nucleophiles like amines or alcohols.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 3-(3-methoxy-1,2,4-thiadiazole-5-sulfonyl)propanoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, thiadiazole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-(3-methoxy-1,2,4-thiadiazole-5-sulfonyl)propanoate can be compared with other thiadiazole derivatives to highlight its unique properties:

These comparisons help in understanding the structure-activity relationships and optimizing the design of new compounds with desired properties.

Properties

CAS No.

922504-66-3

Molecular Formula

C8H12N2O5S2

Molecular Weight

280.3 g/mol

IUPAC Name

ethyl 3-[(3-methoxy-1,2,4-thiadiazol-5-yl)sulfonyl]propanoate

InChI

InChI=1S/C8H12N2O5S2/c1-3-15-6(11)4-5-17(12,13)8-9-7(14-2)10-16-8/h3-5H2,1-2H3

InChI Key

VDTUWIGJDFPNKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCS(=O)(=O)C1=NC(=NS1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.